molecular formula C4H3KN2O3 B1455494 Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1240605-84-8

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1455494
M. Wt: 166.18 g/mol
InChI Key: NBBFQIVKIMZODB-UHFFFAOYSA-M
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Description

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C4H3KN2O3 . It is a solid substance and is typically stored in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is represented by the formula C4H3KN2O3 . The InChI code for this compound is 1S/C4H4N2O3.K/c1-2-5-3 (4 (7)8)6-9-2;/h1H3, (H,7,8);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a solid substance . It has a molecular weight of 166.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Synthon for Protecting Monosubstituted Acetamidines : Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate demonstrates utility as a protected acetamidine in synthetic sequences. Its stability under acid or base conditions and its compatibility with a range of organic synthesis reagents make it valuable for incorporating side chains in further synthesis (Moormann et al., 2004).
  • Large-Scale Preparation : A safe and practical process for producing the potassium and sodium salts of this compound has been developed, overcoming scale-up issues and achieving consistent yields and purities (Hett et al., 2002).

Biological and Medicinal Applications

  • Cytotoxic Activity : A study explored the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, including those derived from Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate, and evaluated their antiproliferative activities against human cell lines (Barros et al., 2014).
  • Antimicrobial Evaluation : Research on the synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives, including those using potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate, indicated potential antimicrobial properties (Dawood et al., 2005).

Material Science Applications

  • Energetic Materials : The compound has been used in the synthesis of energetic materials, indicating potential applications in fields requiring high-energy compounds (Thottempudi et al., 2014).
  • Gem-Dinitro Energetic Salts : Research on developing energetic salts based on 1,2,4-oxadiazole, which includes derivatives of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate, has shown that these compounds are insensitive to impact and possess higher energy levels than trinitrotoluene (TNT) (Lu et al., 2021).

Safety And Hazards

The safety information available indicates that Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

potassium;3-methyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBFQIVKIMZODB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716885
Record name Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

CAS RN

1240605-84-8
Record name Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

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